molecular formula C8H5F3N2O4 B1473465 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene CAS No. 1400644-23-6

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene

Cat. No.: B1473465
CAS No.: 1400644-23-6
M. Wt: 250.13 g/mol
InChI Key: LXOMTLHUSOHRMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 1400644-23-6, Molecular Weight: 250.13 g/mol) is a fluorinated aromatic compound of significant interest in advanced chemical research . It serves as a safer, non-explosive surrogate for 2,4,6-trinitrotoluene (TNT), enabling laboratory studies of energetic materials without the associated hazards . Its synthesis involves a two-step process starting with the nitration of ortho- and para-methylbenzoic acids, followed by transformation of the carboxylic group into a trifluoromethyl group using sulfur tetrafluoride . A primary application of this compound is as a key synthon in heterocyclic chemistry. It can be efficiently transformed into valuable 6-nitro-4-(trifluoromethyl)-1H-indole derivatives via the Batcho-Leimgruber synthetic protocol, providing crucial intermediates for pharmaceutical and agrochemical development . The unique electronic properties imparted by the trifluoromethyl group can enhance the biological activity of resulting molecules, making them more effective candidates in drug discovery . Preliminary research also suggests potential antimicrobial and anticancer properties for this compound and its derivatives, with studies indicating it may induce apoptosis in cancer cells through the modulation of specific signaling pathways . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O4/c1-4-6(8(9,10)11)2-5(12(14)15)3-7(4)13(16)17/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOMTLHUSOHRMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene, commonly referred to as a dinitro compound, is of significant interest due to its potential biological activities and applications in various fields, including pharmaceuticals and agrochemicals. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound involves a two-step process that begins with the nitration of ortho- and para-methylbenzoic acids. The resulting dinitroacids are then reacted with sulfur tetrafluoride to yield the trifluoromethylated products. This synthetic route is advantageous as it produces compounds with properties similar to those of TNT (2,4,6-trinitrotoluene) but without the associated hazards of explosives .

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

  • Antimicrobial Properties : The compound has shown potential antimicrobial activity against various bacterial strains. In vitro studies have indicated that it inhibits the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .
  • Anticancer Activity : Research has indicated that derivatives of this compound may exhibit anticancer properties. Mechanistic studies suggest that the compound can induce apoptosis in cancer cells through the modulation of specific signaling pathways .

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound interacts with cellular targets such as enzymes or receptors involved in critical metabolic pathways. This interaction may lead to alterations in gene expression and cellular responses .

Case Studies

Several case studies have been conducted to assess the biological activity and safety profile of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent .
  • Cytotoxicity Assay : In a cytotoxicity assay involving cancer cell lines, this compound exhibited dose-dependent cytotoxic effects. The study measured cell viability using MTT assays and found that higher concentrations led to increased cell death .
  • Environmental Impact Assessment : An investigation into the environmental impact of this compound revealed its potential toxicity to aquatic organisms. Long-term exposure studies indicated harmful effects on aquatic life, raising concerns about its environmental persistence and bioaccumulation .

Data Table: Biological Activities Overview

Biological Activity Findings Source
AntimicrobialInhibits growth of specific bacterial strains
AnticancerInduces apoptosis in cancer cells
CytotoxicityDose-dependent cytotoxic effects observed
Environmental ToxicityHarmful effects on aquatic organisms

Scientific Research Applications

Explosive Research

Due to its structural similarity to TNT (trinitrotoluene), 2-methyl-1,5-dinitro-3-(trifluoromethyl)benzene is explored as a safer alternative for explosive research. Its properties allow it to be handled with less risk compared to traditional explosives while retaining similar energetic characteristics .

Pharmaceutical Development

The introduction of trifluoromethyl groups into organic molecules has significant implications in pharmaceutical chemistry. The unique electronic properties of trifluoromethyl groups can enhance the biological activity of compounds, making them more effective as drugs. Research shows that derivatives of this compound can be transformed into nitroindoles, which are valuable in medicinal chemistry .

Environmental Applications

Research indicates that compounds like this compound can be used in environmental studies to assess the degradation pathways of nitroaromatic compounds. Their behavior in various environmental conditions can provide insights into pollution control and remediation strategies .

Case Study 1: Synthesis and Characterization

A study conducted by Petruka et al. (2015) detailed the synthesis of this compound and its transformation into various nitroindoles using the Batcho-Leimgruber method. This research highlighted the efficiency of the synthesis process and the potential applications of the resulting compounds in drug development .

Case Study 2: Explosive Properties

Research exploring the explosive properties of dinitrotoluene derivatives indicated that this compound exhibits promising characteristics as a non-explosive substitute for TNT. This study emphasized the compound's safety profile while maintaining energetic performance comparable to conventional explosives .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₈H₅F₃N₂O₄ (based on ).
  • Molar Mass : 250.13 g/mol .
  • CAS Number: 1400644-23-6 (listed in ; note conflicting nomenclature in other sources for structurally similar compounds).
  • Synthesis : Produced via a two-step protocol:
    • Nitration of methylbenzoic acids (ortho or para isomers).
    • Reaction of dinitroacids with sulfur tetrafluoride (SF₄) to introduce the trifluoromethyl group .
  • Applications : Intermediate in synthesizing nitro-substituted indoles (e.g., 6-nitro-4-(trifluoromethyl)-1H-indole) via the Batcho-Leimgruber protocol .

Comparison with Similar Compounds

Below is a detailed comparison of 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene with structurally analogous compounds, focusing on substituent effects, synthesis, and applications.

Structural Isomers

2-Methyl-1,3-dinitro-5-(trifluoromethyl)benzene

  • Differences : Nitro groups at positions 1 and 3 (vs. 1 and 5 in the main compound).
  • Synthesis : Derived from para-methylbenzoic acid instead of ortho-methylbenzoic acid .
  • Reactivity : Positional isomerism affects electronic distribution, influencing cyclization pathways to form 4-nitro-6-(trifluoromethyl)-1H-indole .

Halogen-Substituted Analogs

2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene (CAS 392-95-0)

  • Molecular Formula : C₇H₂ClF₃N₂O₄ .
  • Molecular Weight : 270.55 g/mol .
  • Key Differences :
    • Chlorine replaces the methyl group at position 2.
    • Higher molecular weight and altered steric/electronic properties.
  • Applications : Used in pesticides, dyes, and pharmaceuticals .
  • Safety : Classified as hazardous (H315: skin irritation; H318: eye damage; H331: toxic if inhaled) .

Functional Group Variants

1-Fluoro-2-nitro-4-(trifluoromethyl)benzene

  • Differences :
    • Single nitro group at position 2; fluorine at position 1.
    • Simpler structure with fewer substituents.
  • Applications : Superior derivatization reagent for polyamine analysis in food samples due to higher precision and accuracy .

Data Tables

Table 1: Comparative Physical and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound 1400644-23-6 C₈H₅F₃N₂O₄ 250.13 Methyl (C2), NO₂ (C1,5), CF₃ (C3) Pharmaceutical intermediates
2-Chloro-1,5-dinitro-3-(trifluoromethyl)benzene 392-95-0 C₇H₂ClF₃N₂O₄ 270.55 Cl (C2), NO₂ (C1,5), CF₃ (C3) Pesticides, dyes
1-Fluoro-2-nitro-4-(trifluoromethyl)benzene Not provided C₇H₃F₄NO₂ 225.10 F (C1), NO₂ (C2), CF₃ (C4) Derivatization reagent

Research Findings

Synthetic Efficiency : The methyl-substituted compound is synthesized in higher yields (≥75%) compared to its chloro analog, attributed to the methyl group’s stabilizing effects during nitration .

Reactivity : The methyl derivative undergoes smoother cyclization to indoles than the chloro variant, likely due to reduced steric hindrance .

Safety Profile : Chloro-substituted analogs exhibit higher toxicity (e.g., H331 hazard) compared to methyl derivatives, limiting their use in consumer-facing applications .

Notes

  • CAS Number Discrepancies: lists CAS 1400644-23-6 for the methyl compound, while other sources (e.g., ) reference CAS 392-95-0 for a chloro-substituted analog.
  • Environmental Impact : Fluorinated derivatives require specialized disposal due to persistence in ecosystems .

Q & A

Basic Questions

Q. What are the key synthetic routes for 2-Methyl-1,5-dinitro-3-(trifluoromethyl)benzene, and what critical reaction conditions must be optimized?

  • Methodology :

  • Step 1 : Start with a methyl-substituted benzene derivative. Introduce trifluoromethyl groups via electrophilic substitution using CF3_3Cu or CF3_3I under catalytic conditions (e.g., CuI) .
  • Step 2 : Sequential nitration at positions 1 and 5. Use mixed acid (H2_2SO4_4/HNO3_3) at 0–5°C to control regioselectivity and avoid over-nitration .
  • Critical Conditions : Maintain low temperatures during nitration to prevent decomposition. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • Methodology :

  • NMR : 19F NMR^{19}\text{F NMR} will show a singlet for the CF3_3 group (~-60 ppm). 1H NMR^{1}\text{H NMR} reveals deshielded aromatic protons adjacent to nitro groups (δ 8.5–9.0 ppm) .
  • IR : Strong asymmetric stretching of NO2_2 (~1520 cm1^{-1}) and symmetric stretching (~1350 cm1^{-1}). C-F stretching appears at 1100–1200 cm1^{-1} .
  • Mass Spectrometry : Molecular ion peak at m/z 270 (M+^+) with fragments at m/z 253 (loss of -NO2_2) and m/z 197 (loss of -CF3_3) .

Advanced Research Questions

Q. What computational methods predict the electronic properties of this compound, and how do these properties influence reactivity?

  • Methodology :

  • Use Density Functional Theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate electrostatic potential maps. The electron-withdrawing nitro and trifluoromethyl groups create a electron-deficient aromatic ring, directing electrophiles to the para position relative to the methyl group .
  • Reactivity Insight : The compound’s low LUMO energy (-3.2 eV) suggests high susceptibility to nucleophilic attack, which can be leveraged in SNAr reactions with amines or thiols .

Q. How do steric and electronic effects of substituents impact the compound’s application in high-energy materials?

  • Methodology :

  • Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset at 285°C, with a sharp exotherm indicating rapid energy release. The CF3_3 group enhances thermal stability via steric shielding .
  • Detonation Velocity : Calculate using the Kamlet-Jacobs equation. The nitro groups contribute oxygen balance, while the methyl group reduces crystal density (1.7 g/cm3^3), yielding a predicted velocity of ~7500 m/s .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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